molecular formula C6H9BrN2 B1288494 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1314900-22-5

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1288494
CAS RN: 1314900-22-5
M. Wt: 189.05 g/mol
InChI Key: FTVLXMFRHBUPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. The presence of a bromomethyl group at the 4-position and methyl groups at the 3 and 5 positions are indicative of its potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, a similar approach could be employed, starting with 3,5-dimethylpyrazole as a precursor. The bromomethyl group can be introduced through a halogenation reaction, possibly using N-bromosuccinimide (NBS) as a brominating agent, as seen in the bromination of 1,3,5-trimethyl-4-chloropyrazole . The synthesis of related compounds with aminoalkyl groups at the 4-position has been reported, which involves aminoalkylation of 3,5-dimethylpyrazole .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, Raman, NMR, and X-ray crystallography. For instance, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography . Similarly, the molecular structure of related compounds has been optimized using computational methods such as DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the bromomethyl group is a versatile functional group that can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazole ring. The reactivity of the aminoalkyl groups at the 4-position in pyrazole derivatives has been explored, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. For example, the introduction of a bromomethyl group can increase the compound's reactivity towards nucleophiles. The vibrational and electronic absorption spectra provide insights into the bonding features and electronic properties of the molecule . Additionally, the antimicrobial and anticancer activities of some pyrazole derivatives have been investigated, highlighting their potential therapeutic applications .

Scientific Research Applications

Synthesis of Heterocyclic Systems

4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, related to the chemical structure of interest, has been utilized in synthesizing various heterocyclic systems, demonstrating the compound's versatility in creating complex organic molecules. These syntheses contribute to the development of compounds with potential applications in pharmaceuticals and materials science (Bogolyubov, Chernysheva, & Semenov, 2004).

Annular Tautomerism in NH-pyrazoles

Research on NH-pyrazoles, which are structurally related to the compound , has explored their annular tautomerism. Such studies have implications for understanding the chemical behavior of pyrazoles in various environments, impacting the design of pyrazole-based drugs and materials (Cornago et al., 2009).

Multidentate Pyrazolate Ligands

Difunctional pyrazole derivatives, including 3,5-bis(bromomethyl) analogs, serve as precursors for multidentate pyrazolate ligands. These ligands are key in assembling bimetallic complexes, illustrating the compound's role in the development of coordination chemistry and potential catalytic systems (Röder et al., 2001).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, closely related to the target compound, investigated their potential as corrosion inhibitors. These findings highlight the chemical's applicability in materials science, particularly in protecting metals from corrosion, demonstrating its industrial relevance (Wang et al., 2006).

Synthesis Under Solid–Liquid Phase Transfer Catalysis

Kinetic studies have been conducted on the synthesis of pyrazole derivatives, including 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, under solid–liquid phase transfer catalysis conditions. These studies contribute to the understanding of reaction mechanisms and optimization of synthetic routes for pyrazole derivatives, showcasing the compound's utility in synthetic organic chemistry (Wang, Brahmayya, & Hsieh, 2015).

Anticancer Activity of Heterocyclic Compounds

The synthesis and evaluation of new heterocyclic compounds based on pyrazole derivatives, including those with structural similarities to the compound of interest, have shown anticancer activities. This research underscores the potential of pyrazole derivatives in medicinal chemistry and drug development (Metwally, Abdelrazek, & Eldaly, 2016).

properties

IUPAC Name

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLXMFRHBUPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.